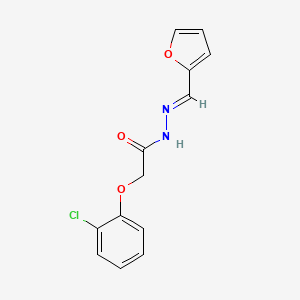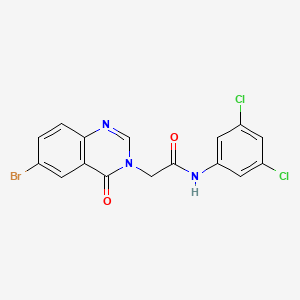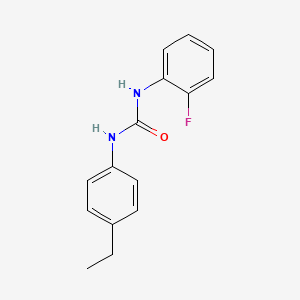
4'-Ethoxy-2,4,6-trinitrodiphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Ethoxy-2,4,6-trinitrodiphenylamine is an organic compound with the molecular formula C14H12N4O7 It is a derivative of diphenylamine, where the phenyl rings are substituted with ethoxy and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethoxy-2,4,6-trinitrodiphenylamine typically involves the nitration of 4’-ethoxydiphenylamine. The process can be summarized as follows:
Nitration Reaction: The starting material, 4’-ethoxydiphenylamine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions of the phenyl rings.
Purification: The crude product is purified using recrystallization techniques to obtain pure 4’-Ethoxy-2,4,6-trinitrodiphenylamine.
Industrial Production Methods
In an industrial setting, the production of 4’-Ethoxy-2,4,6-trinitrodiphenylamine may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Ethoxy-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: 4’-Ethoxy-2,4,6-triaminodiphenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
4’-Ethoxy-2,4,6-trinitrodiphenylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Ethoxy-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological macromolecules. The ethoxy group influences its solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 4’-Methoxy-2,4,6-trinitrodiphenylamine
- 4’-Ethyl-2,4,6-trinitrodiphenylamine
- 4’-Propoxy-2,4,6-trinitrodiphenylamine
Uniqueness
4’-Ethoxy-2,4,6-trinitrodiphenylamine is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The ethoxy group enhances its solubility in organic solvents and influences its reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C14H12N4O7 |
|---|---|
Peso molecular |
348.27 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O7/c1-2-25-11-5-3-9(4-6-11)15-14-12(17(21)22)7-10(16(19)20)8-13(14)18(23)24/h3-8,15H,2H2,1H3 |
Clave InChI |
PZNVQJOUPMBBBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetracyclo[6.2.1.13,6.02,7]dodec-2(7)-ene](/img/structure/B11948395.png)


![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)






![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)

![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
